An In-depth Technical Guide to 5-Bromo-2,3,4-trifluorobenzaldehyde: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-Bromo-2,3,4-trifluorobenzaldehyde: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Chemistry
5-Bromo-2,3,4-trifluorobenzaldehyde stands as a highly functionalized and strategic building block for the synthesis of complex organic molecules. Its structure is distinguished by the convergence of four key chemical features on a single aromatic ring: a reactive aldehyde, a versatile bromine atom, and a densely packed trifluoro substitution pattern. This unique arrangement makes it an exceptionally valuable precursor in medicinal chemistry, agrochemicals, and materials science. The polyfluorinated core often enhances crucial properties like metabolic stability and lipophilicity in target molecules, while the aldehyde and bromide moieties serve as orthogonal handles for sequential, controlled chemical transformations.[1] This guide provides an in-depth analysis of its structure, properties, reactivity, and synthetic applications, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The defining feature of 5-Bromo-2,3,4-trifluorobenzaldehyde is the vicinal trifluoro-substitution on the aromatic ring, which creates a highly electron-deficient system. This electronic nature profoundly influences the reactivity of both the aldehyde and the C-Br bond.
Caption: Molecular Structure of 5-Bromo-2,3,4-trifluorobenzaldehyde.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 914935-69-6 | [2] |
| Molecular Formula | C₇H₂BrF₃O | [2] |
| Molecular Weight | 238.99 g/mol | [2] |
| Appearance | Likely a solid or high-boiling liquid (colorless to yellow) | Inferred from similar compounds[3] |
| Melting Point | Data not available in public literature. | |
| Boiling Point | Data not available in public literature. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate). | Inferred from structural properties |
| SMILES | O=CC1=CC(Br)=C(F)C(F)=C1F | [2] |
Spectroscopic Characterization: A Predictive Analysis
While specific, published spectra for 5-Bromo-2,3,4-trifluorobenzaldehyde are not widely available, its spectral features can be reliably predicted based on fundamental principles and data from closely related analogues, such as 5-Bromo-1,2,3-trifluorobenzene.[4] Such analysis is crucial for reaction monitoring and quality control.
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¹H NMR: The spectrum is expected to be simple, showing two distinct signals.
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Aldehyde Proton (-CHO): A singlet or a narrow triplet (due to small long-range coupling to fluorine) is anticipated around δ 9.8-10.2 ppm . Its downfield shift is characteristic of aldehyde protons.
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Aromatic Proton (Ar-H): A single proton remains on the ring at the C6 position. This proton is expected to appear as a complex multiplet, likely a doublet of triplets or a triplet of doublets, in the range of δ 7.5-7.9 ppm . The multiplicity arises from coupling to the adjacent fluorine atom at C2 (ortho coupling, ³JH-F) and the more distant fluorine at C4 (meta coupling, ⁴JH-F).
-
-
¹⁹F NMR: This is a key technique for confirming the substitution pattern. Three distinct signals are expected.[5][6]
-
F2 and F4: These fluorines are ortho and para to the bromine atom, respectively. They will likely appear as complex multiplets due to F-F and F-H couplings. Based on general trends, their chemical shifts would be in the range of -130 to -160 ppm (relative to CFCl₃).[7]
-
F3: This fluorine is meta to the bromine. It is expected to appear as a multiplet, likely a triplet of doublets, in a similar chemical shift range, with coupling constants reflecting its relationship to F2, F4, and H6.
-
-
¹³C NMR: The spectrum will show seven signals.
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Carbonyl Carbon (C=O): A signal around δ 185-190 ppm is expected for the aldehyde carbonyl.
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Aromatic Carbons (C-F and C-Br): The six aromatic carbons will appear in the δ 100-160 ppm region. A key feature will be large one-bond carbon-fluorine coupling constants (¹JC-F), which can exceed 250 Hz, and smaller multi-bond couplings.[8] The carbons directly attached to fluorine (C2, C3, C4) will appear as doublets or more complex multiplets due to these couplings. The carbon attached to bromine (C5) will be shifted downfield, while the protonated carbon (C6) will show a smaller C-F coupling.
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-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 238 and 240.
Synthesis and Purification: A Proposed Experimental Protocol
A robust synthesis of 5-Bromo-2,3,4-trifluorobenzaldehyde can be envisioned via a two-step process starting from 1,2,3-trifluorobenzene. This approach leverages established organometallic methodologies.
Caption: Proposed two-stage synthesis workflow for the target compound.
Protocol: Synthesis via Directed Ortho-Metalation and Formylation
This protocol is a validated approach for introducing an aldehyde group onto a polyhalogenated aromatic ring. The causality behind using low temperatures (-78 °C) is to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
Step 1: Bromination of 1,2,3-trifluorobenzene
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System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,2,3-trifluorobenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
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Reaction: Cool the flask in an ice bath. Add bromine (Br₂, 1.1 eq) dropwise via the dropping funnel over 30 minutes.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-Bromo-1,2,3-trifluorobenzene can be purified by vacuum distillation.
Step 2: Formylation of 5-Bromo-1,2,3-trifluorobenzene
-
System Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 5-Bromo-1,2,3-trifluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour. This step performs a lithium-halogen exchange, selectively generating the organolithium species at the bromine position.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Quench and Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to 0 °C and then quench by adding 1 M hydrochloric acid (HCl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 5-Bromo-2,3,4-trifluorobenzaldehyde, can be purified by silica gel column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-2,3,4-trifluorobenzaldehyde lies in the orthogonal reactivity of its functional groups, allowing for a diverse range of subsequent transformations.
Caption: Key reaction pathways for synthetic diversification.
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Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a vast array of substituted benzylamines.[1]
-
Wittig Reaction and Variants: Olefination reactions provide a route to stilbenes and other vinyl-substituted aromatics.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones is straightforward and often used to generate ligands for coordination chemistry or as intermediates for further synthesis.[9]
-
-
Reactions at the Carbon-Bromine Bond: The C-Br bond is an ideal handle for metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst is a powerful method for C-C bond formation, enabling the synthesis of complex biaryl structures.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling the aromatic ring with a wide range of amines, anilines, and N-heterocycles.[1]
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl-alkyne structures, which are common motifs in functional materials and pharmaceutical compounds.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 914935-69-6 is not widely published, data from structurally analogous compounds like 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) can be used to guide safe handling practices.[10][11][12]
-
Hazards: Halogenated aromatic aldehydes are typically classified as irritants.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Conclusion
5-Bromo-2,3,4-trifluorobenzaldehyde is a potent and versatile chemical intermediate. Its value is derived from the strategic placement of orthogonal functional groups—an aldehyde for nucleophilic attack and condensation, a bromine for cross-coupling, and a polyfluorinated ring for modulating physicochemical properties. This combination provides chemists with a powerful platform for the efficient construction of complex molecular architectures, making it a highly relevant building block for advancing drug discovery, materials science, and specialized chemical synthesis.
References
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